molecular formula C22H19ClN2O4 B11707344 ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate

ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate

Cat. No.: B11707344
M. Wt: 410.8 g/mol
InChI Key: UDRDRTIVPLLZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a 5-chloro substituent on the indole core, an ethyl carboxylate group at position 2, and a 3-(1,3-dioxoisoindol-2-yl)propyl chain at position 2. This compound belongs to a class of indole-2-carboxylates with demonstrated pharmacological relevance, particularly in anticancer and antiviral research. The 1,3-dioxoisoindole moiety introduces a planar, electron-deficient aromatic system, which may enhance intermolecular interactions (e.g., π-π stacking) and influence bioavailability . Its synthesis typically involves alkylation or acylation reactions at the indole nitrogen or the 3-position, followed by functional group modifications, as seen in related compounds .

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)19-14(17-12-13(23)9-10-18(17)24-19)8-5-11-25-20(26)15-6-3-4-7-16(15)21(25)27/h3-4,6-7,9-10,12,24H,2,5,8,11H2,1H3

InChI Key

UDRDRTIVPLLZKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Formation of the 5-Chloroindole-2-Carboxylate Scaffold

The synthesis begins with the construction of the 5-chloroindole-2-carboxylate backbone. A widely adopted approach involves the Vilsmeier–Haack reaction to form the indole ring, followed by halogenation at position 5. For instance, ethyl 5-chloro-1H-indole-2-carboxylate can be synthesized via cyclization of a substituted aniline precursor under acidic conditions. Subsequent iodination at position 3 using iodine and an oxidizing agent (e.g., N-iodosuccinimide) yields ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, a critical intermediate for further functionalization.

Key Reaction Conditions

  • Iodination: Ethyl 5-chloro-1H-indole-2-carboxylate, iodine, dimethylformamide (DMF), 80°C, 12 hours.

  • Yield: ~85% (reported for analogous iodination reactions).

Alkylation at Position 3: Introducing the Propyl Linker

The 3-iodo intermediate undergoes nucleophilic substitution to install the propyl chain. A three-step sequence is employed:

  • Copper-mediated coupling : Reaction of the 3-iodoindole with propargyl alcohol in the presence of CuI and a palladium catalyst (e.g., Pd(PPh₃)₄) to form a 3-propargyl intermediate.

  • Hydrogenation : Reduction of the alkyne to a propane-1,3-diol using H₂ and Lindlar catalyst.

  • Selective bromination : Conversion of the terminal hydroxyl group to a bromide using PBr₃, yielding 3-(3-bromopropyl)-5-chloro-1H-indole-2-carboxylate.

Optimized Parameters

  • Coupling: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), triethylamine, DMF, 60°C.

  • Bromination: PBr₃ (1.2 eq), dichloromethane, 0°C to room temperature.

Phthalimide Moiety Installation

Synthesis of 3-(1,3-Dioxoisoindol-2-yl)propyl Bromide

The phthalimide-functionalized propyl chain is prepared separately. Phthalimide is reacted with 1,3-dibromopropane in a Mitsunobu reaction to ensure regioselective alkylation:

  • Mitsunobu coupling : Phthalimide, 1,3-dibromopropane, triphenylphosphine, diethyl azodicarboxylate (DEAD), THF, 0°C to room temperature.

  • Isolation of 3-(1,3-dioxoisoindol-2-yl)propyl bromide via column chromatography (hexane/ethyl acetate = 4:1).

Yield : ~72% (based on analogous protocols).

Final Coupling: Indole-Phthalimide Conjugation

The propyl-phthalimide bromide is coupled to the 3-bromopropylindole intermediate via a nucleophilic substitution under basic conditions:

  • Reaction setup : 3-(3-bromopropyl)-5-chloro-1H-indole-2-carboxylate, 3-(1,3-dioxoisoindol-2-yl)propyl bromide, K₂CO₃, DMF, 80°C, 24 hours.

  • Purification by recrystallization from ethanol/water (3:1).

Critical Notes

  • Excess K₂CO₃ ensures deprotonation of the indole NH, facilitating alkylation.

  • Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane = 1:3).

Alternative Synthetic Routes and Comparative Analysis

Friedel-Crafts Acylation Approach

An alternative strategy employs Friedel-Crafts acylation to introduce the phthalimide group. Ethyl 5-chloro-1H-indole-2-carboxylate is reacted with 3-chloropropylphthalimide in the presence of AlCl₃, yielding the target compound in one step. However, this method suffers from lower regioselectivity (<50% yield) due to competing reactions at other indole positions.

Reductive Amination Pathway

A three-component reductive amination using:

  • Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (prepared via Vilsmeier–Haack formylation),

  • Phthalimide,

  • NaBH₃CN in methanol.

This route offers moderate yields (55–60%) but requires stringent control over stoichiometry to avoid over-alkylation.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance reproducibility and safety during exothermic steps (e.g., bromination). Key optimizations include:

  • Solvent selection : Replacing DMF with dimethylacetamide (DMAc) to improve thermal stability.

  • Catalyst recycling : Pd recovery via charcoal filtration reduces costs.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodination : Competing halogenation at position 4 is minimized using N-iodosuccinimide in DMF.

  • Phthalimide Stability : Basic conditions during coupling may hydrolyze the phthalimide. This is mitigated by using anhydrous K₂CO₃ and short reaction times.

  • Purification Complexity : Silica gel chromatography is preferred over recrystallization for intermediates with polar functional groups .

Chemical Reactions Analysis

ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5-CHLORO-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents at the 3-position of the indole core. These variations critically affect biological activity, solubility, and target specificity. Key analogues include:

Compound Name 3-Position Substituent Biological Activity Key Reference
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a) Phenethylaminomethyl EGFR<sup>T790M</sup>/BRAF<sup>V600E</sup> inhibition (anticancer)
1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate 2-Furoyl + tert-butyl carbamate Anti-HIV (non-nucleoside reverse transcriptase inhibition)
Ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate 3-(1,3-Dioxoisoindol-2-yl)propyl Under investigation (potential kinase inhibition) N/A

Key Differences and Implications

Substituent Electronics and Bioactivity: The phenethylaminomethyl group in compound 3a introduces a basic amine, enhancing solubility and enabling hydrogen bonding with kinase active sites (e.g., EGFR/BRAF) . The 2-furoyl group in the anti-HIV analogue provides a hydrogen-bond acceptor, crucial for binding to HIV reverse transcriptase . The 1,3-dioxoisoindolylpropyl chain in the target compound lacks basicity but contributes to π-π stacking and hydrophobic interactions, which may improve membrane permeability or target affinity in kinase inhibitors .

Synthetic Accessibility: The 1,3-dioxoisoindole moiety is introduced via alkylation or Mitsunobu reactions, requiring careful control of reaction conditions to avoid indole N-alkylation . Phenethylaminomethyl derivatives (e.g., 3a) are synthesized via reductive amination, offering modularity for structure-activity relationship (SAR) studies .

Crystallographic and Conformational Analysis :

  • X-ray studies of related indole-2-carboxylates (e.g., the tert-butyl/furoyl derivative) reveal planar indole cores and defined torsion angles for the 3-position substituents, critical for docking studies . The puckering of the dioxoisoindole ring in the target compound could influence crystal packing and stability, as analyzed via Cremer-Pople parameters .

Research Findings and Mechanistic Insights

Anticancer Potential

Derivatives like 3a exhibit IC50 values in the nanomolar range against EGFR<sup>T790M</sup> and BRAF<sup>V600E</sup> mutants, with the phenethylamino group forming a salt bridge with Asp855 in EGFR . The target compound’s dioxoisoindole group may similarly interact with hydrophobic kinase pockets but requires empirical validation.

Hydrogen Bonding and Supramolecular Interactions

The 1,3-dioxoisoindole group participates in C=O···H-N hydrogen bonds and edge-to-face π-π interactions, as observed in similar crystals . These interactions may stabilize protein-ligand complexes or influence crystallization, as validated via SHELXL refinement .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldCharacterization Techniques
Indole FormationChlorophenylhydrazine, ethyl acetoacetate, glacial acetic acid, reflux42–65%TLC, 1H^1H NMR
Side-Chain CouplingCuI, PEG-400/DMF, 12 h stirring~42%FAB-HRMS, 13C^{13}C NMR

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Assign protons and carbons, focusing on the indole NH (δ 10–12 ppm), ester carbonyl (δ 165–170 ppm), and dioxoisoindolyl protons (δ 7–8 ppm). 19F^{19}F NMR may be used if fluorinated analogs are present .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+) with <3 ppm error. For example, FAB-HRMS for a related indole derivative showed m/z 352.1054 (calculated 352.1056) .
  • X-ray Crystallography : Resolves stereochemistry; applicable if single crystals are obtained via slow evaporation in chloroform .

Q. Table 2: Representative NMR Data

Proton/CarbonChemical Shift (δ, ppm)Multiplicity
Indole NH11.2 (s)Singlet
Ester COOCH2 _2CH3 _34.35 (q)Quartet
Dioxoisoindolyl C=O168.5-

Advanced: How can computational modeling aid in understanding the electronic effects of the dioxoisoindolyl substituent?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing dioxoisoindolyl group lowers LUMO energy, enhancing electrophilic reactivity at the indole C3 position .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., reverse transcriptase for anti-HIV studies). For example, indole derivatives with bulky substituents show improved hydrophobic interactions in docking simulations .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous/DMSO environments .

Q. Table 3: DFT Results for a Related Indole Derivative

ParameterValue (eV)
HOMO Energy-6.12
LUMO Energy-2.87
Band Gap3.25

Advanced: What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis of SAR : Compare substituent effects systematically. For example, replacing the dioxoisoindolyl group with a thiazolidinone moiety in indole derivatives increased antimicrobial activity but reduced anti-HIV potency .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., fixed cell lines, solvent controls). Discrepancies may arise from varying assay protocols (e.g., MTT vs. resazurin assays) .
  • Crystallographic Validation : Resolve stereochemical ambiguities. A study found that racemic mixtures of a similar indole compound showed no activity, while the (R)-enantiomer was potent .

Q. Table 4: Biological Activity Comparison

StudyTarget ActivityIC50_{50} (μM)Key Substituent
Hassam et al. (2013)Anti-HIV (RT inhibition)0.453-(1,3-dioxoisoindolyl)
Kaushik et al. (2013)Antimicrobial12.83-thiazolidinone

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30 for intermediates, 90:10 for final product) .
  • Recrystallization : Ethanol/water or DMF/acetic acid mixtures yield high-purity crystals. For example, recrystallization from ethanol provided >98% purity for a related indole carboxylate .

Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .
  • Catalyst Loading : Reduce CuI from 10 mol% to 2 mol% via microwave-assisted heating (80°C, 30 minutes), maintaining >40% yield .
  • Flow Chemistry : Continuous flow systems minimize side reactions (e.g., hydrolysis of ester groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.